molecular formula C23H22F3N5OS B2587901 5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-61-0

5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2587901
CAS No.: 886914-61-0
M. Wt: 473.52
InChI Key: OPBOTTKVBMYUCX-UHFFFAOYSA-N
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Description

5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H22F3N5OS and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of 1,2,4-triazole, a class of compounds structurally related to the specified chemical, exhibit significant antimicrobial activities. A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, evaluating their antimicrobial activities against various microorganisms, where some compounds demonstrated good to moderate activities (Bektaş et al., 2007). Additionally, Upadhayaya et al. (2004) synthesized optically active antifungal azoles, including derivatives structurally similar to the query compound, which showed significant antifungal activity against a variety of fungal cultures (Upadhayaya et al., 2004).

Synthesis of Novel Derivatives

The synthesis and evaluation of novel derivatives for potential therapeutic applications have been a significant area of research. For instance, Watanabe et al. (1992) prepared and tested derivatives for 5-HT2 and alpha 1 receptor antagonist activity, identifying compounds with potent 5-HT2 antagonist activity (Watanabe et al., 1992). Another study by Zhang et al. (2007) focused on the synthesis and structure-activity relationships (SAR) of triazolopyrimidines as anticancer agents, showcasing a unique mechanism of tubulin inhibition (Zhang et al., 2007).

Antitumor and Anticancer Research

The potential antitumor and anticancer activities of related compounds have also been explored. Xie et al. (2012) developed a series of s-triazolothiadiazines and pyrazolo s-triazoles derived from ciprofloxacin, evaluating their antitumor activity and showing significant growth inhibitory activity against various cell lines, highlighting a shift from antibacterial to antitumor activity (Xie et al., 2012).

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of useful pharmacological agents .

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5OS/c1-2-19-27-23-31(28-19)22(32)21(33-23)20(14-7-8-15(24)17(26)13-14)30-11-9-29(10-12-30)18-6-4-3-5-16(18)25/h3-8,13,20,32H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBOTTKVBMYUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.